3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride

CNS drug design Lipinski parameters Structure-Property Relationships

3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride (CAS 1193389-67-1) is a benzamide derivative that incorporates a 3-aminomethyl substituent on the phenyl ring and an N-furan-2-ylmethyl amide side chain, supplied as the hydrochloride salt for enhanced aqueous solubility. With a molecular formula of C₁₃H₁₅ClN₂O₂ and a molecular weight of 266.72 g·mol⁻¹, the compound presents two hydrogen bond donors, two hydrogen bond acceptors, and a calculated LogP of 0.958, placing it at the favorable boundary of Lipinski's CNS drug-like space.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 1193389-67-1
Cat. No. B1522121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride
CAS1193389-67-1
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN.Cl
InChIInChI=1S/C13H14N2O2.ClH/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12;/h1-7H,8-9,14H2,(H,15,16);1H
InChIKeyMATVAOLQTJZRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide Hydrochloride (CAS 1193389-67-1): Physicochemical Identity and Scaffold Positioning


3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride (CAS 1193389-67-1) is a benzamide derivative that incorporates a 3-aminomethyl substituent on the phenyl ring and an N-furan-2-ylmethyl amide side chain, supplied as the hydrochloride salt for enhanced aqueous solubility . With a molecular formula of C₁₃H₁₅ClN₂O₂ and a molecular weight of 266.72 g·mol⁻¹, the compound presents two hydrogen bond donors, two hydrogen bond acceptors, and a calculated LogP of 0.958, placing it at the favorable boundary of Lipinski's CNS drug-like space . The molecule exists primarily as a research chemical building block supplied at ≥95% purity by multiple vendors, and at the time of this analysis, no peer-reviewed primary research articles reporting quantitative biological activity data for this specific compound were identified in the public domain .

Why 3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide Hydrochloride Cannot Be Casually Replaced by Close Structural Analogs


Although multiple N-(furan-2-ylmethyl)benzamide analogs share the C₁₃H₁₄N₂O₂ core, minor structural modifications produce large shifts in physicochemical and, by class-level inference from benzamide SAR, biological profiles [1]. Replacing the 3-aminomethyl group with a 4-aminomethyl regioisomer alters the vector of the primary amine and its intramolecular hydrogen-bonding network, while substituting the furfuryl side chain with an isopropyl group (e.g., 3-(aminomethyl)-N-(propan-2-yl)benzamide) eliminates the π-rich heterocycle that contributes π-π stacking and halogen-bonding interactions [2]. Even the free base vs. hydrochloride salt decision changes aqueous solubility and formulation behavior. Consequently, procurement of an analog without rigorous side-by-side validation risks introducing a compound with different solubility, LogP, receptor complementarity, and ultimately divergent assay results [3].

Quantitative Differentiation Data: 3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide HCl vs. Closest Analogs


LogP Comparison: Balancing CNS Drug-Likeness Against Overly Lipophilic Furfuryl Benzamides

The target compound's LogP of 0.958 sits at the lower end of the optimal CNS range (1–3) and is considerably less lipophilic than close furfuryl benzamide analogs, a difference that predicts superior aqueous solubility and reduced non-specific protein binding . By contrast, the 3-chloromethyl congener, 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide, exhibits a LogP of 2.567, a 1.61 log-unit increase that places it beyond the preferred CNS window and raises the risk of poor metabolic stability [1]. Even the simple N-(furan-2-ylmethyl)benzamide scaffold, lacking the aminomethyl group, carries a LogP of 1.003, approximately 0.05 units higher than the target, demonstrating that the aminomethyl substituent confers a measurable, albeit modest, polarity advantage [2].

CNS drug design Lipinski parameters Structure-Property Relationships

Hydrochloride Salt Advantage: Solubility and Handling Differentiation Over the Free Base

The hydrochloride salt (MW 266.72) is expected to provide substantially higher aqueous solubility than the corresponding free base (MW 230.26, CAS 926267-04-1), a characteristic that simplifies preparation of aqueous assay solutions and facilitates in vivo dosing in early pharmacokinetic studies . The free base is typically supplied as a dry powder requiring long-term cool storage, whereas the hydrochloride salt benefits from the counterion's ability to disrupt crystal lattice energy, translating to faster dissolution in physiological buffers [1]. In the broader aminomethyl benzamide class, hydrochloride salt formation is a standard strategy to improve oral absorption and reduce variability in preclinical formulation, a principle that directly informs procurement decisions when both forms are commercially available [2].

Salt selection Aqueous solubility Formulation science

Regioisomeric Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Substitution Directs Pharmacophoric Geometry

The 3-aminomethyl substitution on the benzamide ring positions the primary amine in a meta relationship to the carboxamide, creating a distinct angle (~120°) between the amine lone pair and the amide hydrogen-bonding plane [1]. In contrast, the 4-(aminomethyl) regioisomer (CAS not identified as a single hydrochloride) projects the amine in a para orientation (~180°), which alters both the molecular shape and the potential for intramolecular hydrogen bonding [2]. This geometric difference is expected to affect binding to protein targets that discriminate between meta- and para-substituted benzamide ligands; class-level SAR from aminomethyl benzamide inhibitors of farnesyl-protein transferase and Ebola virus entry demonstrates that regioisomer selection can produce >10-fold differences in IC₅₀ depending on the target [3][4]. Absent experimental data for this specific compound, the regioisomeric choice remains a critical component of prospective SAR library design.

Regioisomer SAR Structure-based design Benzamide scaffold

Furan vs. Aliphatic N-Substituent: The Heterocyclic Pharmacophore Contributes Unique Binding Interactions

The N-(furan-2-ylmethyl) side chain provides a π-excessive heterocycle capable of engaging in π-π stacking with aromatic protein residues, a capability absent in the N-isopropyl analog 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS 926229-59-6) . Both compounds share comparable LogP values (~0.95), but the furan derivative's heteroatom contributes an additional hydrogen bond acceptor site and polar surface area (TPSA increase of ~13 Ų relative to the isopropyl analog), which strengthens target engagement potential while maintaining favorable CNS penetration parameters . Literature precedent for furfuryl-containing benzamides demonstrates that the furan oxygen can participate in water-mediated hydrogen bond networks within enzyme active sites, an interaction geometry not accessible to purely aliphatic side chains [1].

Heterocyclic pharmacophore π-π stacking Medicinal chemistry design

Purity Standardization: 95% Minimum Specification Reduces Assay Noise Relative to Uncertified Analogs

Multiple vendors supply the compound at a minimum purity specification of 95%, with some offering batches characterized by HPLC at ≥98% or 99% . In comparison, closely related analog 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide is frequently supplied at 95% purity with melting point as the sole characterization, and the free base 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide often lacks HPLC purity certification altogether [1]. The availability of 99% HPLC-grade material reduces the risk of a 1% impurity exerting off-target pharmacology at high screening concentrations (e.g., 10–100 µM), which is especially critical for phenotypic assays and target-based screening where impurity-driven false positives are common [2].

Quality control Assay reproducibility Procurement standards

Overall Evidence Strength Assessment and Caveats

The five evidence dimensions presented above are grounded in vendor-reported physicochemical data and class-level SAR inferences from the broader aminomethyl benzamide literature. No direct head-to-head biological comparison data (IC₅₀, Kd, Ki, EC₅₀, selectivity panel, PK parameters) for 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride against any specific molecular target were identified in peer-reviewed journals, patents, or public databases (PubChem, ChEMBL, BindingDB) as of the analysis date. Consequently, all differentiation claims rest on cross-study comparable or class-level inference evidence, and none meet the criteria for 'Direct head-to-head comparison'. Procurement decisions should be made with this limitation clearly acknowledged.

Comparative evidence Data transparency Procurement risk

Recommended Application Scenarios for 3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide Hydrochloride Based on Quantifiable Differentiation


CNS-Targeted Probe Design Requiring Balanced LogP and Solubility

The compound's LogP of 0.958, combined with its two hydrogen bond donors and two acceptors, renders it a candidate scaffold for CNS-targeted chemical probes or positron emission tomography (PET) tracer precursors. Compared with the more lipophilic 3-chloromethyl analog (LogP 2.567), the target compound is less likely to exhibit non-specific protein binding, a common confound in CNS PET imaging . Researchers developing radioligands for neuroreceptors should prioritize this compound as a synthetic intermediate when aqueous solubility at radiochemistry concentrations (typically ng·mL⁻¹ to µg·mL⁻¹) is required [1].

Systematic SAR Exploration of Benzamide Regioisomer Libraries

The availability of both the 3-aminomethyl and 4-aminomethyl regioisomers enables systematic SAR studies that probe the spatial tolerance of benzamide-binding targets. Given class-level precedent that regioisomeric choice can produce >10-fold IC₅₀ differences for farnesyl transferase and Ebola virus entry inhibition, procurement of the pure 3-substituted isomer is essential for constructing accurate pharmacophore models [2]. Medicinal chemistry teams performing parallel library synthesis should include this compound as the meta-substituted reference standard alongside its para counterpart [3].

Hydrochloride Salt Selection for In Vivo Pharmacokinetic Screening

When early ADME studies require aqueous formulation for intravenous or oral gavage dosing, the hydrochloride salt form offers a practical advantage over the free base. The salt's expected solubility enhancement, consistent with the general principle that hydrochloride salts of aliphatic amines exhibit 10- to 1000-fold higher aqueous solubility than their free bases, supports its use in cassette PK experiments and dose-range finding studies . Procurement of the pre-formed hydrochloride salt eliminates the need for in situ HCl titration, reducing formulation variability across experimental replicates [1].

Building Block for PROTAC or Bivalent Ligand Synthesis Exploiting the Aminomethyl Handle

The primary aminomethyl group at the 3-position serves as a convenient synthetic handle for reductive amination, amide coupling, or copper-catalyzed azide-alkyne cycloaddition (via conversion to the azide), enabling the compound's use as a versatile building block for proteolysis-targeting chimeras (PROTACs) or bivalent ligands . In contrast to the free base form, the hydrochloride salt provides the amine in a protected, non-nucleophilic state that can be selectively deprotonated under controlled basic conditions, improving reaction selectivity and yield [1].

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